Valethamate

Obstetrics Labor Augmentation Cervical Dilation

Valethamate is a quaternary ammonium anticholinergic with a unique, non-selective pan-muscarinic receptor binding profile (Ki 7.62-8.56), distinguishing it from more targeted agents. This is critical for studies investigating labor augmentation where a specific, moderate reduction in active labor duration is required (200.2 min vs 267.2 min placebo), as its clinical effect differs significantly from alternatives like Drotaverine. Procure for in vitro smooth muscle research or as a reference standard for RP-HPLC method validation.

Molecular Formula C19H32NO2+
Molecular Weight 306.5 g/mol
CAS No. 16376-74-2
Cat. No. B106880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValethamate
CAS16376-74-2
SynonymsEpidosin
N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide
valethamate
valethamate bromide
Molecular FormulaC19H32NO2+
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC
InChIInChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1
InChIKeyUPPMZCXMQRVMME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valethamate (CAS 16376-74-2) Procurement Baseline: Anticholinergic Profile and Key Procurement Class


Valethamate, primarily utilized as the bromide salt (Valethamate Bromide; CAS 90-22-2), is a quaternary ammonium anticholinergic and antispasmodic agent [1][2]. Its core mechanism involves competitive antagonism at muscarinic acetylcholine receptors (mAChRs) within smooth muscle tissues, inhibiting parasympathetic stimulation [3]. This action underpins its clinical and research applications in relaxing visceral smooth muscle, particularly within the gastrointestinal, genitourinary, and biliary tracts [4]. The compound is recognized for its ability to facilitate cervical dilation during labor, making it a subject of ongoing clinical investigation in obstetrics and gynecology [5].

Valethamate Procurement Risk: Why In-Class Antispasmodic Substitution Is Not Supported by Evidence


Generic substitution among antispasmodics is a high-risk procurement strategy due to significant differences in molecular targets, pharmacokinetic profiles, and clinical outcomes. Valethamate exhibits a unique, non-selective binding affinity for multiple muscarinic receptor subtypes (M1-M5) with Ki values ranging from 7.62 to 8.56, a profile distinct from more targeted agents [1]. Clinical trials demonstrate that this translates into quantifiable differences in efficacy and side effect profiles. For instance, direct comparisons show Valethamate yields a specific, statistically significant reduction in active labor duration versus placebo (200.2 min vs 267.2 min) [2], while its performance against Drotaverine is consistently and significantly inferior in terms of cervical dilation rate and labor duration [3][4]. These divergent clinical outcomes, rooted in distinct molecular pharmacology, firmly establish that Valethamate is not functionally interchangeable with other agents in its class.

Valethamate Differentiation Data: Quantified Efficacy and Safety vs. Key Comparators


Cervical Dilation Rate vs. Placebo and Active Comparators: Quantified Labor Augmentation

Valethamate bromide demonstrates a statistically significant improvement in cervical dilation rate compared to placebo. In a double-blind, randomized controlled trial (RCT) involving 98 women, the active phase of labor was significantly shorter in the Valethamate group compared to placebo (200.2 ± 88.3 min vs. 267.2 ± 131.3 min; p=0.04) [1]. However, head-to-head comparisons reveal Valethamate's efficacy is distinct from other active agents. In a study with Drotaverine (n=200), the mean cervical dilation rate was 1.0840 cm/hr for Valethamate, which is significantly lower than the 1.5570 cm/hr achieved with Drotaverine [2]. A separate RCT (n=146) further substantiates this, showing Valethamate's dilation rate of 2.4 cm/hr (SD 0.9) versus Drotaverine's 3.0 cm/hr (SD 1.4) and placebo's 1.9 cm/hr (SD 0.6) [3].

Obstetrics Labor Augmentation Cervical Dilation Antispasmodics

Duration of Active Labor: Direct Temporal Comparison vs. Drotaverine and Placebo

The injection-to-delivery interval and duration of the first stage of labor are key clinical endpoints where Valethamate's performance is well-defined against both placebo and active comparators. A large RCT (n=360) found the mean duration of the first stage of labor in primigravidae was 156.30±45.10 min with Valethamate, which was significantly longer than the 123.12±37.82 min observed with Drotaverine (p<0.0001) [1]. This difference in efficacy is consistent across studies. In a 2001 trial (n=150), the injection-to-delivery interval for Valethamate was 220.68 min, compared to 193.96 min for Drotaverine and 412.84 min for the control group [2]. While Valethamate provides a substantial benefit over no intervention, the data clearly show it does not match the efficacy of Drotaverine.

Obstetrics Labor Duration Clinical Trial Valethamate Bromide

Safety Profile and Tolerability: Incidence of Tachycardia vs. Drotaverine

The side effect profile of Valethamate is a key differentiator from alternatives like Drotaverine. In a 2024 study comparing the two agents, tachycardia was reported in 3% of the Valethamate group, whereas no adverse effects were noted in the Drotaverine group [1]. Another trial corroborated this, reporting more instances of transient tachycardia (12 events) in the Valethamate group compared to the Drotaverine group (3 events), though this difference did not reach statistical significance [2]. This consistent observation of a higher incidence of tachycardia, a common anticholinergic effect, provides a quantifiable safety parameter for clinical selection.

Drug Safety Adverse Events Tachycardia Comparative Efficacy

Muscarinic Receptor Affinity Profile: Quantified Non-Selective Binding (pKi)

Valethamate acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs), a property that distinguishes it from more subtype-selective anticholinergics. Its binding affinity, quantified by pKi (-log Ki) values derived from ChEMBL data, is as follows: M1: 8.56, M2: 7.72, M3: 8.25, M4: 8.44, and M5: 7.62 [1][2]. This lack of selectivity across M1-M5 receptors, with pA2 values in functional studies not differentiating between M1-M3 sites (pA2 8.46-8.57) [3], defines its pharmacological fingerprint. This is in contrast to agents like Oxybutynin or Tolterodine, which exhibit more pronounced selectivity for specific receptor subtypes, primarily in the bladder.

Pharmacology Receptor Binding Muscarinic Antagonist Structure-Activity Relationship

Inhibition of CYP2D6 and Sigma-1 Receptor: Off-Target Activity Profile

Valethamate bromide demonstrates notable off-target activity beyond its primary anticholinergic mechanism. It exhibits potent inhibition of the cytochrome P450 enzyme CYP2D6 with an IC50 of 248.5 nM [1]. This is a significant finding as CYP2D6 is responsible for metabolizing a large number of clinically used drugs. Additionally, Valethamate binds to the Sigma-1 receptor with an IC50 of 475.0 nM and a Ki of 200.0 nM . While data on direct comparators for these specific off-target activities is not available in the same assays, this profile is critical for researchers evaluating Valethamate for in vitro or in vivo studies where these pathways may confound results.

Drug-Drug Interaction CYP450 Sigma Receptor Off-Target Effects

Valethamate Bromide: Evidence-Backed Procurement Scenarios


Clinical Research in Labor Augmentation: A Moderate, Characterized Intervention

Procurement for clinical trials investigating labor augmentation where a moderate, well-defined reduction in labor duration is desired, and where the efficacy and safety profile of Valethamate (200.2 min active phase vs 267.2 min for placebo) [1] is preferred over the more potent Drotaverine (187.2 min first stage) [2] due to concerns about over-acceleration or when a comparator with a known, quantifiable effect is required.

In Vitro Pharmacology of Non-Selective Muscarinic Antagonism

Procurement for in vitro studies (e.g., on isolated tissue preparations) requiring a pan-muscarinic antagonist. Valethamate's non-selective binding profile across M1-M5 receptors (pKi 7.62-8.56) [3] makes it a valuable tool for studying the role of muscarinic signaling in smooth muscle contraction without the confounding influence of receptor subtype selectivity.

Analytical Method Development and Quality Control in Pharmaceutical Formulations

Procurement of Valethamate Bromide reference standard for the development and validation of analytical methods, such as the established and robust RP-HPLC technique with a retention time of 4.62 minutes and a linear range of 5-30 µg/ml [4]. This is essential for quality control of pharmaceutical formulations in markets where the drug is in use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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